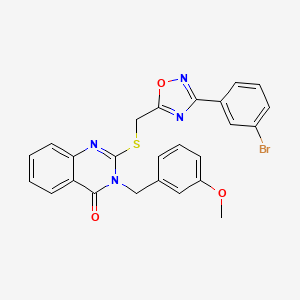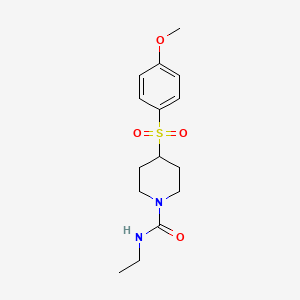![molecular formula C21H18FNO4 B2431561 3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-6-methyl-4H-furo[3,2-c]chromen-4-one CAS No. 938031-09-5](/img/structure/B2431561.png)
3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-6-methyl-4H-furo[3,2-c]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-6-methyl-4H-furo[3,2-c]chromen-4-one is a useful research compound. Its molecular formula is C21H18FNO4 and its molecular weight is 367.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorophore Development and Sensing Applications
Compounds with a chromene backbone, such as the mentioned fluorophore, have been explored for their photophysical properties. Uchiyama et al. (2006) described the fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, highlighting its potential in developing fluorogenic sensors due to its strong fluorescence in protic environments and almost non-fluorescent behavior in aprotic solvents (Uchiyama et al., 2006). This suggests that similar compounds could be useful in designing environment-sensitive fluorophores for biochemical or environmental sensing applications.
Antimicrobial Activity
Research into chromene derivatives has also included their antimicrobial potential. Dofe et al. (2016) synthesized a series of chromone-based 1,2,3-triazoles and evaluated them for in vitro antibacterial and antifungal activities. Some compounds in this series showed pronounced activity against common pathogens, indicating that structurally similar compounds could serve as leads in antimicrobial drug development (Dofe et al., 2016).
Synthetic Methodologies and Chemical Properties
The synthesis and reaction mechanisms of related compounds offer insights into the chemical versatility and potential applications of chromene derivatives. Pimenova et al. (2003) explored the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, highlighting the potential for generating a variety of fluorine-substituted compounds through nucleophilic substitution and cyclization reactions (Pimenova et al., 2003). Such methodologies could be applicable in the synthesis and functionalization of the compound of interest for material science, pharmaceuticals, or as intermediates in organic synthesis.
Biological Imaging and Sensing
Hu et al. (2014) developed a fluorescent probe based on a coumarin fluorophore for selective and sensitive detection of Zn2+ ions, demonstrating applications in bio-imaging and environmental monitoring (Hu et al., 2014). The structural resemblance suggests that "3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-6-methyl-4H-furo[3,2-c]chromen-4-one" could be explored for similar applications, where its unique structure may offer distinct advantages in specificity or sensitivity.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-2-(2-methoxyethylamino)-6-methylfuro[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO4/c1-12-6-5-8-14-18(12)27-21(24)17-16(13-7-3-4-9-15(13)22)20(26-19(14)17)23-10-11-25-2/h3-9,23H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNVPUAWDMFXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=CC=C4F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
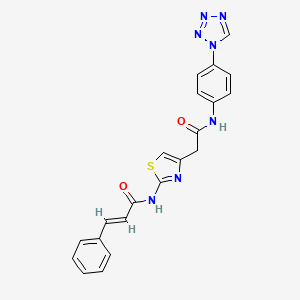
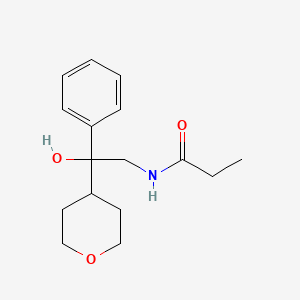
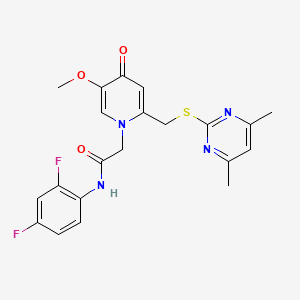
![3-(4-Ethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431482.png)

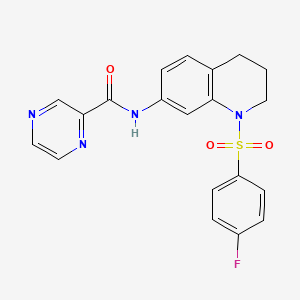
![4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B2431487.png)
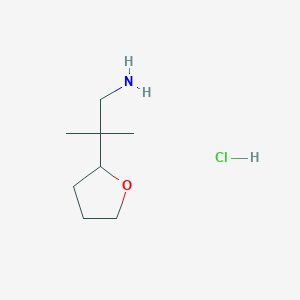
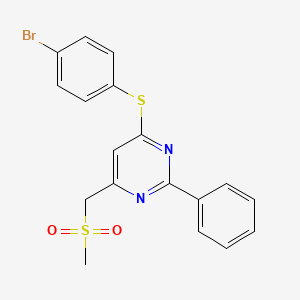
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2431491.png)
![1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2431492.png)
![[(R)-beta-Methyl-4-methoxyphenethyl]amine](/img/structure/B2431495.png)
